molecular formula C7H9ClN2O B6272600 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride CAS No. 1989671-41-1

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride

Cat. No.: B6272600
CAS No.: 1989671-41-1
M. Wt: 172.61 g/mol
InChI Key: AKCPHRILEDZTMH-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride: is a heterocyclic compound with a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core. It is commonly used in various research applications due to its potential biological activities and chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Future Directions

While the exact future directions for this compound are not specified, it’s worth noting that compounds with similar structures have been used in various areas of research, including drug discovery . Therefore, it’s plausible that 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride could also be used in similar areas of research in the future.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the bcl-xl protein , which plays a crucial role in cell survival and apoptosis.

Mode of Action

If it indeed targets the Bcl-xL protein like its analogs , it may function as a pro-apoptotic agent, promoting programmed cell death.

Biochemical Pathways

If it acts as a Bcl-xL inhibitor , it could influence the intrinsic (mitochondrial) pathway of apoptosis, leading to downstream effects such as the release of cytochrome c and activation of caspases, which are crucial for apoptosis.

Result of Action

If it acts as a Bcl-xL inhibitor , it could lead to increased apoptosis, potentially reducing the survival of cancer cells or cells involved in autoimmune or immune system diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced pyrrolo[3,4-b]pyridines .

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .

Comparison with Similar Compounds

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-ol dihydrochloride
  • 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

Comparison: Compared to similar compounds, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride involves the conversion of a pyridine derivative to the desired compound through a series of chemical reactions.", "Starting Materials": [ "2-chloropyridine", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the corresponding enolate.", "Step 2: The enolate is then reacted with 2-chloropyridine in the presence of sulfuric acid to form the pyridine derivative.", "Step 3: The pyridine derivative is then diazotized with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is then reacted with sodium hydroxide to form the desired compound, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride.", "Step 5: The compound is isolated and purified through recrystallization from water." ] }

CAS No.

1989671-41-1

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c10-7-2-1-5-3-8-4-6(5)9-7;/h1-2,8H,3-4H2,(H,9,10);1H

InChI Key

AKCPHRILEDZTMH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NC(=O)C=C2.Cl

Purity

85

Origin of Product

United States

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